molecular formula C14H11ClN2O B094541 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one CAS No. 1025-59-8

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one

Cat. No.: B094541
CAS No.: 1025-59-8
M. Wt: 258.7 g/mol
InChI Key: ZRZSYDHZWHSHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one ( 1025-59-8) is a chemical compound built around the indazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is a key structural component in several marketed drugs and clinical candidates due to its widespread biological activities and ability to interact with diverse biological targets . Researchers value this scaffold for developing novel therapeutic agents. The indazole ring system is present in FDA-approved medications such as pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and granisetron, a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy . Other notable indazole-containing drugs include the anti-inflammatory agents bendazac and benzydamine . The specific substitution pattern of this compound, featuring a 3-chlorobenzyl group at the N1 position, makes it a valuable intermediate for synthesizing more complex molecules. This structure allows researchers to explore structure-activity relationships (SAR) and optimize properties for various targets. This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1025-59-8

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

ZRZSYDHZWHSHMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Other CAS No.

1025-59-8

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • 1-(4-Methoxybenzyl)-1H-indazol-3(2H)-one: The methoxy group increases electron density on the aromatic ring, reducing lipophilicity (clogP ≈ 2.1) compared to the chloro analog (clogP ≈ 3.5). Anti-inflammatory activity: Exhibits moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower potency than the 3-chlorobenzyl analog (IC₅₀ = 0.8 µM) .
  • 1-Benzyl-1H-indazol-3(2H)-one :

    • Lacks halogen substitution, resulting in reduced molecular weight (252.27 g/mol vs. 286.72 g/mol for the chloro analog).
    • Lower melting point (≈145°C) and weaker enzyme-binding affinity due to the absence of chloro’s electron-withdrawing effects .

Core Heterocycle Modifications

  • Example: 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole shows enhanced carbonic anhydrase-II inhibition (Ki = 12 nM) compared to indazole analogs (Ki = 18 nM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) clogP Solubility (µg/mL in DMSO)
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one 286.72 Not reported 3.5 45.2
1-(4-Methoxybenzyl)-1H-indazol-3(2H)-one 268.29 158–159 2.1 62.8
1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole 269.73 140–142 3.2 28.5

Anti-Inflammatory Activity

  • This compound : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.8 µM) and reduces TNF-α production by 70% at 10 µM .
  • 1-(4-Nitrobenzyl)-1H-indazol-3(2H)-one : Nitro substitution enhances oxidative stress but reduces selectivity (COX-2 IC₅₀ = 1.5 µM) .

Neuroprotective Effects

  • Triazolbenzo[d]thiazole Derivatives: Compounds like 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one show 80% neuronal viability at 10 µM in oxidative stress models, outperforming non-triazole indazoles .

Enzyme Inhibition

  • Carbonic Anhydrase-II : The triazole analog 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole (Ki = 12 nM) is more potent than this compound (Ki = 18 nM) due to stronger zinc coordination in the active site .

Key Research Findings

  • Synthetic Flexibility : The 3-chlorobenzyl group enhances reactivity in Ullmann-type couplings, enabling efficient N-arylation .
  • Pharmacological Superiority : Chloro-substituted indazoles consistently outperform methoxy or nitro analogs in target affinity and metabolic stability .
  • Structural Insights : X-ray crystallography of analogs (e.g., 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one) reveals critical intermolecular interactions (e.g., C–H···π) that stabilize the active conformation .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one and its derivatives?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Alkylation of indazolone: Reacting 1H-indazol-3(2H)-one with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
  • Multi-step protocols: Pyrazole or indazole intermediates may be functionalized with 3-chlorobenzyl groups using reductive amination or Mitsunobu reactions (e.g., coupling with triphenylphosphine and diethyl azodicarboxylate) .
  • Optimization: Reaction yields (e.g., 57–93% ) depend on temperature, solvent choice, and stoichiometric ratios. Purification often involves column chromatography or recrystallization.

Q. How is this compound characterized using spectroscopic techniques?

Answer: Key characterization data include:

  • NMR spectroscopy:
    • ¹H NMR (DMSO-d₆): Peaks at δ 2.05–2.11 (m, CH₂), 7.54–7.73 (m, aromatic protons), and 8.07 (s, H-3 indazole) .
    • ¹³C NMR: Signals for carbonyl (δ ~192 ppm) and chlorobenzyl carbons (δ 133–139 ppm) .
  • IR spectroscopy: Stretching vibrations for C=O (~1664 cm⁻¹) and C-Cl (~740 cm⁻¹) .
  • Mass spectrometry: Molecular ion peaks matching the molecular formula (e.g., C₁₃H₁₀ClN₂O⁺) and fragmentation patterns.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • Storage: In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

Answer:

  • Data collection: High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) are processed with SHELXTL .
  • Structure solution: Use SHELXD for phase determination via direct methods. For twinned crystals, SHELXL applies twin-law matrices to refine overlapping reflections .
  • Validation: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps. Hydrogen atoms are placed geometrically and refined isotropically .

Q. What contradictions exist in reported biological activities of 3-chlorobenzyl-substituted indazoles, and how can they be resolved?

Answer:

  • Data discrepancies: Some studies report anti-inflammatory activity (e.g., IL-6 inhibition ), while others highlight cytotoxicity .
  • Resolution strategies:
    • Dose-response profiling: Compare IC₅₀ values across cell lines (e.g., HaCaT vs. cancer models).
    • Structural analogs: Test derivatives (e.g., 3-fluorobenzyl or nitro-substituted variants) to isolate electronic effects .
    • Assay standardization: Use consistent inflammatory stimuli (e.g., TNF-α vs. LPS) to reduce variability .

Q. How does the 3-chlorobenzyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity: The chlorobenzyl moiety increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability: Chlorine substitution slows oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal assays .
  • Structure-activity relationship (SAR): Replacements with electron-withdrawing groups (e.g., -CF₃) may improve target binding but alter toxicity profiles .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

Answer:

  • Docking studies: Use MOE (Molecular Operating Environment) to predict binding poses in protein active sites (e.g., TNF-α or TLR4) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling: Corrogate substituent effects (e.g., Hammett σ values for chlorine) with bioactivity data to design optimized analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.